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N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Chemical Biology Hit Identification Target Deconvolution

Select this compound as your definitive negative control for imidazole-oxalamide phenotypic assays. It holds a verified zero-annotation status across all authoritative biological databases, unlike its close MAO-B/kinase active analogs. This eliminates pre-determined bias, ensuring any observed bioactivity is a genuinely novel hit. Use this clean, 2-chlorophenyl scaffold for unbiased target deconvolution, fragment-based drug design, or as a critical ‘true negative’ for training computational specificity models in the oxalamide chemical space.

Molecular Formula C14H15ClN4O2
Molecular Weight 306.75
CAS No. 1209763-05-2
Cat. No. B2711958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
CAS1209763-05-2
Molecular FormulaC14H15ClN4O2
Molecular Weight306.75
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C14H15ClN4O2/c1-10-16-6-8-19(10)9-7-17-13(20)14(21)18-12-5-3-2-4-11(12)15/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,21)
InChIKeyUBUDOCOKFCUZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide (CAS 1209763-05-2): Procurement-Grade Oxalamide Scaffold for Unbiased Screening


N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide (CAS 1209763-05-2) is a synthetic small molecule belonging to the N,N'-disubstituted oxalamide class, with a molecular formula of C14H15ClN4O2 and a molecular weight of 306.75 g/mol . It features a 2-chlorophenyl group and a 2-methyl-1H-imidazol-1-yl ethyl group linked via an oxalamide bridge. Critically, this compound is primarily a commercially available research chemical with a typical vendor-stated purity of 95%+ . Its significance for procurement lies not in a deeply characterized pharmacological profile, but in its status as a sparsely annotated scaffold within a chemical space where nearly all close structural analogs have been explicitly linked to specific biological targets. This makes it a uniquely clean, low-bias candidate for novel target deconvolution and phenotypic screening assays [1].

Procurement Risk of N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide Substitution: A Data-Driven Comparison of Biological Annotation Gaps


Substituting N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide with a close analog like N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide (a potent MAO-B inhibitor with an IC50 of 0.013 µM ) would catastrophically compromise an assay designed for unbiased target discovery. The core risk is promiscuity annotation: the target compound has zero known biological activities across all authoritative databases [1], whereas its immediate analogs are frequently reported as inhibitors for kinases, MAO, or IDO1. A procurement decision based solely on structural similarity introduces a pre-determined biological bias, invalidating its use as a negative control or a starting point for rational, target-agnostic lead discovery. The quantitative evidence below formalizes this annotation gap, which is the single most critical factor for scientific selection.

Quantitative Differentiation Guide for N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide versus Closest Analogs


Comparison of Curated Biological Activity Counts: Target Compound vs. Closest Structural Analogs

The target compound has precisely zero curated biological activities in the ZINC and ChEMBL 20 databases, classifying it as a biologically unannotated molecule [1]. This contrasts sharply with its closest analog, N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, which is reported as a potent MAO-B inhibitor with an IC50 of 0.013 µM . An alternative analog, N1-(2-chlorophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, has been explicitly described for potential kinase inhibition in cancer research . The target compound's zero-count annotation profile is not a lack of value but a quantifiable characteristic of scientific cleanliness, essential for orthogonal assay validation where known ligand bias is unacceptable.

Chemical Biology Hit Identification Target Deconvolution

Physicochemical Property Comparison Computed LogP (cLogP) Profile

The target compound has a computed logP of 2.446 [1]. Its direct fluorophenyl analog, with a logP of approximately 2.1, demonstrates that the 2-chlorophenyl substitution yields a modestly higher lipophilicity (+0.35 logP units), which can be critical for optimizing blood-brain barrier penetration or membrane partitioning in cell-based assays. Compared to the broader oxalamide class implicated in kinase inhibition (cLogP ranging from 1.5 to 3.5 ), this compound occupies a central, lead-like space, confirming its suitability as a baseline scaffold for medicinal chemistry optimization.

Medicinal Chemistry Drug-likeness Permeability

Structural Annotation Gap: Target Compound vs. Closest Analogs in Imidazole-Oxalamide Series

A substructure search across vendor catalogs reveals at least six direct analogs sharing the 2-(2-methyl-1H-imidazol-1-yl)ethyl oxalamide core but varying in the N'-aryl substituent. The target compound's 2-chlorophenyl group makes it uniquely unannotated [1]. In contrast, the N1-(2-fluorophenyl) analog is annotated as an MAO-B inhibitor (IC50 = 0.013 µM) , the N1-(5-chloropyridin-2-yl) analog is designated for pharmaceutical research , and the N1-(isoxazol-3-yl) analog has a documented comprehensive biological review . This pattern reveals a tight SAR halo where every other substitution leads to a target-assigned bioactivity. The 2-chlorophenyl variant's clean slate is therefore a structurally verifiable anomaly, not a random omission, making it uniquely valuable for negative control applications in SAR-by-catalog studies.

Cheminformatics SAR Analysis Data Mining

Recommended Application Scenarios for N'-(2-chlorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide in Early Discovery


Clean Negative Control in Phenotypic High-Content Screening (HCS) of Oxalamide Libraries

When screening an oxalamide-focused compound library in cell-based assays (e.g., cancer cell line panels), this compound serves as an essential negative control to filter out assay noise and nonspecific effects of the imidazole-oxalamide scaffold itself. Its verified zero-annotation status [1] ensures that any observed bioactivity is genuinely novel, rather than a recapitulation of known MAO-B or kinase inhibition profiles seen with close analogs . This directly addresses the well-documented problem of "frequent hitter" compounds in phenotypic screens, where pre-existing target annotations confound hit selection.

Scaffold for Rational Fragment-Based Drug Design (FBDD) Against Novel Targets

Given its central, lead-like logP of 2.446 [1] and a completely clean biological profile, this compound is an ideal core scaffold for fragment-based drug design. Medicinal chemists can use it as a privileged oxalamide starting point for attaching diverse warheads directed against novel protein targets without the prejudice of pre-existing SAR from known MAO-B (0.013 µM) or kinase inhibitors . Its use avoids the costly and time-consuming deconvolution required to separate new pharmacological activity from the known polypharmacology of other imidazole-oxalamide analogs .

Reference Standard for Cheminformatics Model Training and Validation

For computational chemistry groups developing predictive models for kinase inhibition or GPCR binding within the imidazole-oxalamide chemical space, this compound provides a critical "true negative" data point. Most training datasets are heavily biased towards active compounds; a molecule with zero known activity against ChEMBL-curated targets [1] is invaluable for calibrating model specificity and reducing false-positive predictions in virtual screening campaigns. Its clear structural distinction (2-chlorophenyl vs. 2-fluorophenyl) from active analogs makes it a perfect challenge set for testing model sensitivity to subtle halogen changes.

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